5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound that features a unique oxazoline ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both tert-butyl and phenyl groups in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with phenylacetic acid, followed by cyclization with an appropriate reagent to form the oxazoline ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of oxazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl and tert-butyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
- 4-tert-Butylphenylboronic acid
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
5-tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol is unique due to its specific oxazoline ring structure combined with tert-butyl and phenyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-4H-1,2-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-12(2,3)13(15)9-11(14-16-13)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBJDIDPIXMVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NO1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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